5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6',18-trione maleate
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Overview
Description
5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate is a complex organic compound with significant applications in various scientific fields. It is known for its intricate structure and diverse chemical properties, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Ergotaman Backbone: This involves the construction of the core ergotaman structure through a series of cyclization and condensation reactions.
Introduction of Functional Groups: Specific functional groups such as the benzyl, hydroxy, and methyl groups are introduced through targeted reactions, including alkylation and hydroxylation.
Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain functional groups with others, enabling the synthesis of derivatives with tailored properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ergotamine: A related compound with similar structural features but different functional groups.
Dihydroergotamine: Another ergot derivative with distinct pharmacological properties.
Methysergide: A compound with structural similarities but different therapeutic applications.
Uniqueness
5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate is unique due to its specific combination of functional groups and its ability to form stable maleate salts. This uniqueness contributes to its diverse range of applications and its potential for further research and development.
Properties
CAS No. |
68684-42-4 |
---|---|
Molecular Formula |
C37H39N5O9 |
Molecular Weight |
697.7 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C33H35N5O5.C4H4O4/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-3(6)1-2-4(7)8/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);1-2H,(H,5,6)(H,7,8)/b;2-1-/t21-,25-,26+,27+,32-,33+;/m1./s1 |
InChI Key |
FODBCFCRBVHWSZ-UNMUSCHYSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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